molecular formula C10H9NO3 B2544075 5-Acetamido-phthalide CAS No. 207683-94-1

5-Acetamido-phthalide

Cat. No.: B2544075
CAS No.: 207683-94-1
M. Wt: 191.186
InChI Key: XBLPTNDIRVYALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetamido-phthalide is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Health Concerns

Phthalates, including compounds like 5-Acetamido-phthalide, are prevalent environmental contaminants used extensively as plasticizers and additives in a variety of products. A substantial body of research highlights the pervasive nature of phthalates and their potential as endocrine-disrupting chemicals, impacting human health in various ways. The literature emphasizes the need for a comprehensive understanding of the exposure, distribution, and health implications of phthalates.

  • Global Phthalates Burden and Health Links : Phthalates are recognized for their widespread environmental presence and their classification as Endocrine Disrupting Chemicals (EDCs), which can induce numerous health issues like fertility problems, respiratory diseases, childhood obesity, and neuropsychological disorders. Human biomonitoring studies reveal children's heightened vulnerability to phthalates, often exceeding the recommended daily intake levels (Katsikantami et al., 2016).

  • Reproductive and Developmental Effects : Phthalates have been associated with modulating hormone concentrations, potentially affecting reproductive physiology and the development of estrogen-sensitive tissues. Despite the variance in research outcomes, there is sufficient evidence suggesting that phthalates are reproductive toxicants, though the concentrations inducing adverse effects are significantly higher than those found in human biomonitoring studies (Kay et al., 2013).

  • Exposure Assessment Issues in Epidemiology Studies : Addressing the exposure assessment complexities in phthalate research is crucial for interpreting the findings accurately. The focus on specific phthalates like diethyl phthalate (DEP) and butyl benzyl phthalate (BBzP) has shown temporal stability in exposure, emphasizing the need for robust methodological approaches in assessing the health effects related to phthalate exposure (Johns et al., 2015).

  • Phthalate Contamination in the Environment : The distribution and fate of phthalates like this compound in different environmental matrices are crucial for understanding their global impact. Studies indicate geographical and historical trends in phthalate concentrations, with developing countries like China showing an increasing trend, contrary to the decreasing levels in regions with stringent regulations (Bergé et al., 2013).

Future Directions

Research on phthalides, including 5-Acetamido-phthalide, is ongoing, with recent advancements in synthetic methodologies and their application in the total synthesis of biologically active natural products . Understanding the biosynthesis and mechanisms of action of these compounds is essential for improving the production of phthalides of interest, discovering new bioactive molecules, and sustainably exploiting them against targets of interest .

Mechanism of Action

Target of Action

The primary target of 5-Acetamido-phthalide is the cyclooxygenase 2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are lipid compounds that mediate a variety of physiological and pathological functions, including inflammation and pain.

Mode of Action

This compound interacts with the COX-2 receptor, potentially inhibiting its activity This interaction can lead to a decrease in the production of prostanoids, which may result in anti-inflammatory and analgesic effects

Biochemical Pathways

The interaction of this compound with the COX-2 receptor affects the arachidonic acid metabolic pathway . This pathway is responsible for the production of prostanoids. By inhibiting COX-2, this compound can potentially disrupt this pathway, reducing the production of pro-inflammatory and pain-inducing prostanoids.

Pharmacokinetics

In silico studies suggest that derivatives of this compound may have good bioavailability and binding affinity with the cox-2 receptor . Further experimental studies are needed to confirm these predictions and to provide a comprehensive understanding of the pharmacokinetic properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the COX-2 receptor, leading to a potential decrease in the production of prostanoids . This can result in anti-inflammatory and analgesic effects.

Properties

IUPAC Name

N-(1-oxo-3H-2-benzofuran-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6(12)11-8-2-3-9-7(4-8)5-14-10(9)13/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLPTNDIRVYALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In tetrahydrofuran (100 ml) was dissolved 5-aminophthalide (10 g, 67.05 mmol), and triethylamine (18.64 ml, 134 mmol) was added thereto. To the resulting mixture was added dropwise acetic anhydride (12.61 ml, 134 mmol) under ice-cooling, followed by stirring at room temperature for 3 hours. After addition of a 5% aqueous solution of sodium hydrogen carbonate, the precipitated white solid was separated by filtration, washed several times with water, and then dried to give 5-acetamidophthalide (12.45 g, 97%).
Quantity
12.61 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
18.64 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3 g of 5-amino-phthalide, 10 ml of acetic anhydride and 30 ml of tetrahydrofuran are refluxed for 1 hour. The crystals that are precipitated after cooling are suctioned off and washed with isopropylether. 3.3 g of the title compound is obtained, flash point >300° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.